molecular formula C7H7ClF3NO5S2 B3023549 (3-Pyridylmethyl)sulfonyl chloride triflate CAS No. 928140-28-7

(3-Pyridylmethyl)sulfonyl chloride triflate

Cat. No.: B3023549
CAS No.: 928140-28-7
M. Wt: 341.7 g/mol
InChI Key: FTWJYPAJVLWLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 3-pyridylmethanol with sulfonyl chloride and trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques and purification methods to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (3-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Pyridylmethyl)sulfonyl chloride triflate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide and sulfonate derivatives .

Biology and Medicine: In biological and medical research, this compound is used to study protein interactions and modifications. It is also employed in the development of potential therapeutic agents .

Industry: While its industrial applications are limited, this compound is used in the production of specialized chemicals and materials for research purposes .

Mechanism of Action

The mechanism of action of (3-Pyridylmethyl)sulfonyl chloride triflate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

  • (4-Pyridylmethyl)sulfonyl chloride
  • (2-Pyridylmethyl)sulfonyl chloride
  • (3-Pyridylmethyl)sulfonyl fluoride

Uniqueness: (3-Pyridylmethyl)sulfonyl chloride triflate is unique due to its triflate group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where high reactivity is required .

Properties

IUPAC Name

pyridin-3-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-2-1-3-8-4-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJYPAJVLWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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